2,3,6-Trifluorobenzyl bromide

Catalog No.
S776113
CAS No.
151412-02-1
M.F
C7H4BrF3
M. Wt
225.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trifluorobenzyl bromide

CAS Number

151412-02-1

Product Name

2,3,6-Trifluorobenzyl bromide

IUPAC Name

2-(bromomethyl)-1,3,4-trifluorobenzene

Molecular Formula

C7H4BrF3

Molecular Weight

225.01 g/mol

InChI

InChI=1S/C7H4BrF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2

InChI Key

JPBWEVKHPSNBCE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)CBr)F)F

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)F)F

Organic Synthesis:

  • Precursor for trifluoromethyl-substituted compounds: 2,3,6-Trifluorobenzyl bromide serves as a versatile building block for the synthesis of various organic molecules containing a trifluoromethyl (CF3) group. This group is a valuable functional group in medicinal chemistry due to its unique electronic and lipophilic properties, which can enhance the potency and bioavailability of drugs []. The benzyl bromide moiety allows for efficient coupling reactions with diverse nucleophiles, enabling the introduction of the CF3 group into various organic scaffolds [].
  • Preparation of fluorinated polymers: The trifluoromethyl group also finds application in the development of novel fluorinated polymers. 2,3,6-Trifluorobenzyl bromide can be utilized as a starting material for the synthesis of such polymers, which possess unique properties like improved thermal stability, chemical resistance, and hydrophobicity [].

Medicinal Chemistry:

  • Development of fluorinated drugs: As mentioned earlier, the CF3 group introduced by 2,3,6-trifluorobenzyl bromide can be beneficial for drug development. The strategic incorporation of this group can improve various aspects of a drug molecule, including:
    • Metabolic stability: The CF3 group can enhance the metabolic stability of drugs by hindering enzymatic degradation, potentially leading to longer-lasting therapeutic effects [].
    • Membrane permeability: The lipophilic nature of the CF3 group can facilitate the passage of drugs through cell membranes, improving their bioavailability [].
    • Protein-ligand interactions: The CF3 group can participate in specific interactions with proteins, potentially influencing the binding affinity and activity of drugs [].

Material Science:

  • Functionalization of surfaces: 2,3,6-Trifluorobenzyl bromide can be employed for the surface modification of various materials. The trifluoromethyl group can introduce desired properties like water repellency, low surface energy, and improved chemical resistance to the modified surfaces [].

2,3,6-Trifluorobenzyl bromide has the molecular formula C7H4BrF3 and a molecular weight of 225.01 g/mol. It is characterized by a colorless to light yellow liquid form with a density of approximately 1.71 g/cm³ and a predicted boiling point of 188.8 °C . The compound is sensitive to moisture and is classified as corrosive, capable of causing severe burns upon contact with skin or eyes .

2,3,6-Trifluorobenzyl bromide is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation and burns.
  • Lachrymator: It can cause tearing and irritation of the respiratory tract upon inhalation.
  • Suspected carcinogen: Limited data suggest potential carcinogenicity.
Typical of alkyl halides. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
  • Functional Group Transformations: It can serve as an intermediate in the synthesis of more complex molecules through functional group modifications.

The synthesis of 2,3,6-Trifluorobenzyl bromide typically involves:

  • Starting Material Preparation: Using 2,3,6-trifluorobenzyl alcohol or related compounds.
  • Bromination Reaction: Reacting the alcohol with phosphorus tribromide or similar brominating agents under controlled conditions to yield the desired bromide .

The reaction can be summarized as follows:

C7H5F3OH+Br2C7H4BrF3+HBr\text{C}_7\text{H}_5\text{F}_3\text{OH}+\text{Br}_2\rightarrow \text{C}_7\text{H}_4\text{BrF}_3+\text{HBr}

2,3,6-Trifluorobenzyl bromide finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Research Chemicals: Used in laboratory settings for the development of new chemical entities.
  • Material Science: Potential applications in developing fluorinated polymers and materials due to its unique properties.

Interaction studies involving 2,3,6-Trifluorobenzyl bromide focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential as a drug candidate or its role in biochemical pathways. Understanding these interactions is crucial for predicting the behavior of this compound in biological systems.

Several compounds share structural similarities with 2,3,6-Trifluorobenzyl bromide. Notable examples include:

Compound NameMolecular FormulaUnique Features
2,3-Difluorobenzyl bromideC7H5BrF2Contains two fluorine atoms; lower lipophilicity
2,4-Difluorobenzyl bromideC7H5BrF2Different fluorine substitution pattern
2,4,5-Trifluorobenzyl bromideC7H4BrF3Used in synthesizing antiviral drugs

Uniqueness

The uniqueness of 2,3,6-Trifluorobenzyl bromide lies in its specific trifluoromethyl substitution pattern on the benzene ring and its potential applications in drug synthesis and materials science. Its reactivity profile may differ significantly from other similar compounds due to the positioning of fluorine atoms.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,3,6-Trifluorobenzyl bromide

Dates

Last modified: 08-15-2023

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